

An In-depth Technical Guide to Quinazolin-7-amine

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Compound of Interest

Compound Name: Quinazolin-7-amine

Cat. No.: B011221

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Quinazolin-7-amine**, a heterocyclic amine with a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This document details its chemical identity, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.

Chemical Identity and Synonyms

Quinazolin-7-amine is a bicyclic aromatic heterocycle. Its structure consists of a pyrimidine ring fused to a benzene ring, with an amino group substituted at the 7-position.

- IUPAC Name: **quinazolin-7-amine**[\[1\]](#)
- CAS Number: 101421-73-2[\[1\]](#)
- Molecular Formula: C₈H₇N₃[\[1\]](#)
- Molecular Weight: 145.16 g/mol [\[1\]](#)

Synonyms:

- 7-Aminoquinazoline[\[1\]](#)

- [Quinazolin-7-ylamine\[1\]](#)
- [7-Quinazolinamine\[1\]](#)

Physicochemical and Spectroscopic Data

Quantitative data for **Quinazolin-7-amine** is crucial for its application in research and development. The following table summarizes key physicochemical and spectroscopic properties. While experimental data for the parent compound is not widely published, expected values and data from closely related derivatives are provided for reference.

Property	Value	Source/Notes
Physical State	Light yellow to brown solid (expected)	Based on the appearance of related quinazoline derivatives.
Melting Point	190-191 °C	For the closely related 6-aminoquinazoline.
pKa	Not available	pKa values for quinazoline derivatives vary widely based on substitution. For example, quinazoline itself has a pKa of 3.51. The amino group at position 7 is expected to increase the basicity.
Solubility	Not available	Expected to be soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is likely to be pH-dependent.
¹ H NMR	Not available	Expected chemical shifts (in DMSO-d ₆) would show signals in the aromatic region (δ 7.0-9.5 ppm) and a signal for the amino protons. The protons on the quinazoline ring system will exhibit characteristic splitting patterns.
¹³ C NMR	Not available	Expected chemical shifts would appear in the aromatic region (δ 110-165 ppm). The carbon attached to the amino group would be shifted upfield compared to the unsubstituted quinazoline. For example, in some 7-substituted quinazolinones, the C7 signal

appears around δ 109-111 ppm.[2]

Mass Spectrometry (MS)

Molecular Ion (M+) at m/z
145.06

The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of $C_8H_7N_3$. Fragmentation would likely involve the quinazoline ring system.[3]

Infrared (IR) Spectroscopy

Not available

Expected characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm^{-1}), C=N stretching (around 1620 cm^{-1}), and C=C stretching for the aromatic rings (around 1400-1600 cm^{-1}). IR spectra for the parent quinazoline are available for comparison.[4][5]

Experimental Protocols

Synthesis of Quinazolin-7-amine

A common and effective method for the synthesis of aminoquinazolines is the reduction of the corresponding nitroquinazoline. The following is a representative two-step protocol adapted from general procedures for the synthesis of related compounds.

Step 1: Synthesis of 7-Nitroquinazoline

This step involves the nitration of a suitable quinazoline precursor. A general method for the nitration of quinazolinones involves treatment with a mixture of nitric and sulfuric acids. The resulting nitro-quinazolinone can then be converted to the chloroquinazoline, which is

subsequently dehalogenated. A more direct synthesis of 7-nitroquinazoline may be possible but is not widely documented.

Step 2: Reduction of 7-Nitroquinazoline to **Quinazolin-7-amine**

Reaction:



Materials and Reagents:

- 7-Nitroquinazoline
- Iron powder (Fe) or Tin(II) chloride (SnCl_2)
- Hydrochloric acid (HCl)
- Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO_3) for neutralization
- Ethyl acetate (EtOAc) for extraction
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4) for drying
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitroquinazoline in a suitable solvent such as ethanol or acetic acid.
- **Addition of Reducing Agent:** Add an excess of the reducing agent (e.g., 5-10 equivalents of iron powder or 3-5 equivalents of tin(II) chloride dihydrate).
- **Acidification:** Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.

- Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours (2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the metal salts. Wash the filter cake with ethanol.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Dissolve the residue in water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic (pH 8-9).
 - Extract the aqueous layer multiple times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude **Quinazolin-7-amine** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure product.

Role in Drug Discovery and Development

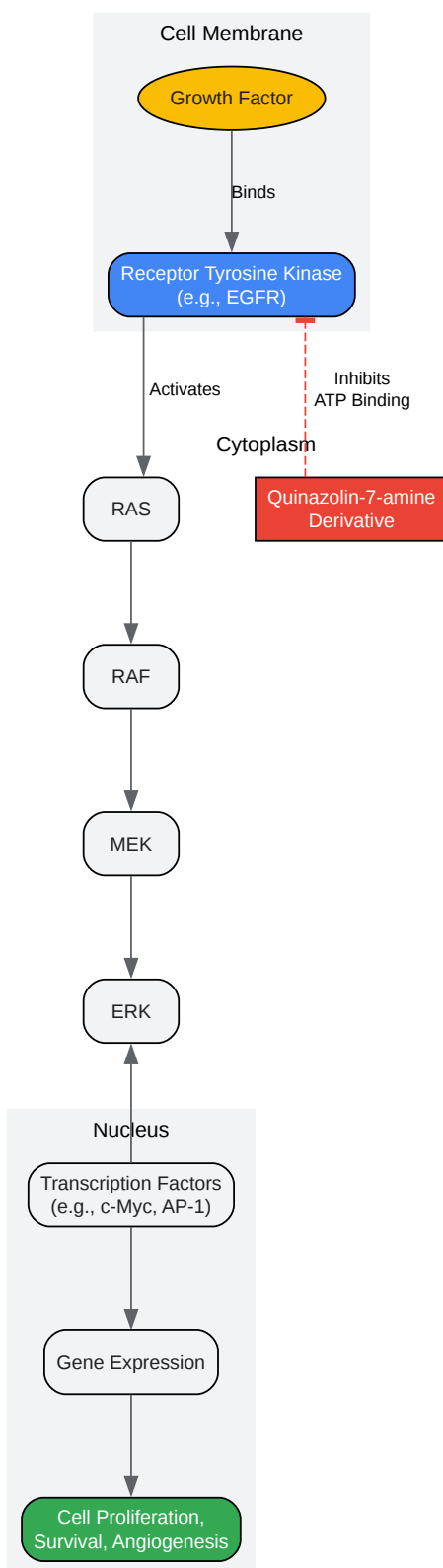
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of **quinazolin-7-amine** are investigated for a variety of therapeutic applications, most notably in oncology.

Kinase Inhibition

Many quinazoline derivatives are potent inhibitors of protein kinases, which are critical components of cell signaling pathways that are often dysregulated in cancer. For instance, gefitinib and erlotinib are well-known 4-anilinoquinazoline derivatives that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The amino group at the 7-position of the

quinazoline ring can serve as a key attachment point for side chains that can enhance binding affinity and selectivity for specific kinase targets.

Below is a generalized signaling pathway illustrating the mechanism of action for many quinazoline-based kinase inhibitors.



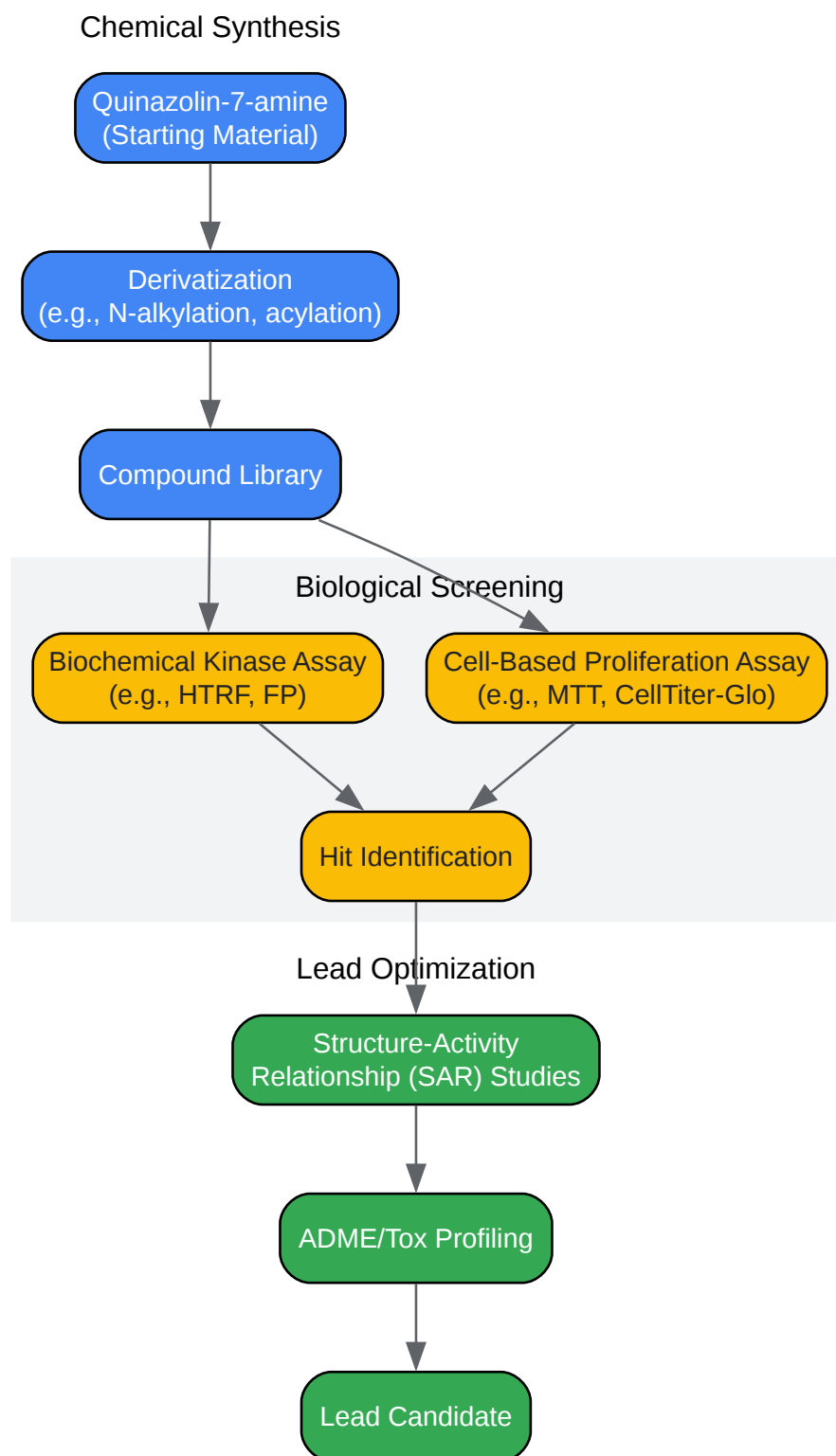
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Generalized Kinase Inhibition Pathway

The diagram above illustrates how a quinazoline derivative can inhibit a receptor tyrosine kinase (RTK) like EGFR. By blocking the ATP binding site, the quinazoline inhibitor prevents the phosphorylation and activation of downstream signaling molecules in the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening quinazoline-based compounds for their kinase inhibitory activity.



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Workflow for Kinase Inhibitor Discovery

This workflow begins with the chemical synthesis of a library of derivatives from a core scaffold like **Quinazolin-7-amine**. These compounds are then subjected to high-throughput biochemical and cell-based assays to identify "hits" with significant inhibitory activity. Promising hits undergo further optimization through structure-activity relationship (SAR) studies and ADME/Tox profiling to identify a lead candidate for further development.

Conclusion

Quinazolin-7-amine is a valuable heterocyclic compound with a chemically versatile structure. Its quinazoline core is a well-established pharmacophore in numerous biologically active compounds. While detailed experimental data for the parent compound is limited in the public domain, its role as a key intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents is clear. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of molecules.

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